molecular formula C10H10N2O3 B1436552 (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide CAS No. 2352-40-1

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Cat. No.: B1436552
CAS No.: 2352-40-1
M. Wt: 206.2 g/mol
InChI Key: HMVFHMLPFAZHEW-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

One study explored the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds structurally related to "(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide," evaluating their anticonvulsant and neuroprotective effects. The research highlighted a specific derivative that emerged as an effective anticonvulsant with promising neuroprotective effects, suggesting potential applications in developing safer anticonvulsant medications (Hassan, Khan, & Amir, 2012).

Chemical Synthesis Enhancements

Another study presented a palladium(II)-catalyzed method for the direct α,α-dichlorination of β-dicarbonyl compounds, including "this compound." This novel procedure offers an efficient route to α,α-dichlorinated products, showcasing the compound's role in facilitating chemical syntheses (Liu et al., 2013).

Spirocyclic Compounds Synthesis

Research on the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives demonstrated the use of related compounds in coupling reactions to produce spiro-oxindole derivatives. This innovative strategy highlights the compound's utility in synthesizing complex spirocycles, valuable in medicinal chemistry (Reddy et al., 2014).

Phosphine-free Ligands in Catalysis

A study found that certain 1,3-dicarbonyl compounds, akin to "this compound," serve as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions. This discovery points to the compound's potential in enhancing the efficiency and sustainability of important catalytic processes (Cui et al., 2007).

Properties

IUPAC Name

(E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFHMLPFAZHEW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=C1)\N=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423378, DTXSID101246305
Record name 2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2352-40-1, 127745-40-8
Record name 2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Reactant of Route 4
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Reactant of Route 5
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Reactant of Route 6
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.